molecular formula C14H15BrN2O4S B6432108 1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2189500-20-5

1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B6432108
CAS No.: 2189500-20-5
M. Wt: 387.25 g/mol
InChI Key: HYNLYRWCBKNPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an azetidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Azetidine is a four-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and azetidine rings, as well as the bromobenzenesulfonyl group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromobenzenesulfonyl group is likely to make the compound relatively heavy and polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many pyrrolidine derivatives are used in medicinal chemistry due to their bioactivity .

Properties

IUPAC Name

1-[[1-(4-bromophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S/c15-11-1-3-12(4-2-11)22(20,21)16-7-10(8-16)9-17-13(18)5-6-14(17)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLYRWCBKNPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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